molecular formula C19H21NO6 B11018735 N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-beta-alanine

N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-beta-alanine

Cat. No.: B11018735
M. Wt: 359.4 g/mol
InChI Key: WZWDOODYPQXYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-beta-alanine is a β-alanine derivative featuring a benzo[c]chromenone core substituted with a methyl group at position 3 and a ketone at position 6. The β-alanine moiety is linked via an acetyloxy bridge, introducing a polar amino group that may enhance solubility or biological interactions. This compound belongs to a class of chromenone derivatives, which are known for diverse applications in medicinal chemistry and materials science due to their rigid aromatic systems and tunable substituents .

Properties

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

3-[[2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetyl]amino]propanoic acid

InChI

InChI=1S/C19H21NO6/c1-11-8-14(25-10-16(21)20-7-6-17(22)23)18-12-4-2-3-5-13(12)19(24)26-15(18)9-11/h8-9H,2-7,10H2,1H3,(H,20,21)(H,22,23)

InChI Key

WZWDOODYPQXYJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)NCCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions:: The compound may undergo various chemical reactions, including:

    Oxidation: Potential oxidation reactions at specific functional groups.

    Reduction: Reduction processes leading to the formation of reduced derivatives.

    Substitution: Substitution reactions at reactive sites.

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired modifications. Researchers would typically employ standard organic synthesis techniques.

Major Products:: The major products formed during reactions with N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-beta-alanine would vary based on the reaction type and conditions.

Scientific Research Applications

    Chemistry: It could serve as a building block for designing novel molecules.

    Biology: Researchers might explore its interactions with biological systems.

    Medicine: Investigations into its pharmacological properties and potential therapeutic uses.

    Industry: Possible applications in materials science or drug development.

Mechanism of Action

The precise mechanism by which N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-beta-alanine exerts its effects remains an area of active research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

  • N,N-Dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide (CAS 307550-51-2) Structural Difference: Replaces the β-alanine group with a dimethylamide. Molecular weight is 315.37 g/mol, slightly lower than the target compound (estimated ~330–350 g/mol) . Synthesis: Similar coupling strategies involving hydroxyl activation on the benzo[c]chromenone core, but uses Boc-protected intermediates (as seen in ) .
  • Ethyl (3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxyacetate (CID 2894904)

    • Structural Difference : Substitutes β-alanine with an ethyl ester and phenyl group.
    • Impact : The phenyl and ester groups increase lipophilicity (logP) and molecular weight (392.45 g/mol). Such modifications are common in prodrug design to enhance membrane permeability .

Functional Group Variations

  • 2-[(3-Methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide Structural Difference: Methoxy substitution at position 3 instead of methyl, and acetamide instead of β-alanine. The acetamide group offers intermediate polarity compared to β-alanine .
  • Benfuracarb (Ethyl N-(((((2,3-Dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-methylethyl)-beta-alanine) Structural Difference: Benzofuranyl core instead of benzo[c]chromenone, with a thio-carbamate linkage. Impact: The benzofuranyl core and thio group confer pesticidal activity, highlighting how core and substituent changes dictate application .

Physicochemical Properties

Property Target Compound CAS 307550-51-2 CID 2894904
Molecular Formula Likely C₁₉H₂₁NO₅ C₁₈H₂₁NO₄ C₂₄H₂₄O₅
Molecular Weight (g/mol) ~330–350 315.37 392.45
Key Functional Groups β-alanine, methyl, ketone Dimethylamide, methyl Phenyl, ethyl ester
Polarity High (due to β-alanine) Moderate Low (lipophilic)

Biological Activity

N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-beta-alanine is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[c]chromene core with an acetylated beta-alanine moiety. Its molecular formula is C20H25NO4C_{20}H_{25}NO_4, and it has a molar mass of 357.42 g/mol.

PropertyValue
Molecular FormulaC20H25NO4
Molar Mass357.42 g/mol
AppearanceSolid
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit anti-inflammatory , antioxidant , and neuroprotective properties. The mechanism involves modulation of signaling pathways related to inflammation and oxidative stress.

Anti-inflammatory Activity

Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β in vitro. This suggests its potential use in treating inflammatory diseases.

Antioxidant Properties

The compound demonstrates significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Neuroprotective Effects

Research has indicated that this compound can protect neuronal cells from apoptosis induced by glutamate toxicity. In vitro studies showed that treatment with the compound reduced caspase activation and preserved mitochondrial function.

Case Studies

  • In Vivo Study on Inflammation
    • Objective: To evaluate the anti-inflammatory effects in a rat model of arthritis.
    • Method: Rats were administered varying doses of the compound.
    • Results: Significant reduction in paw swelling and serum levels of inflammatory markers was observed at higher doses.
  • Neuroprotection in Glutamate-Induced Toxicity
    • Objective: Assess the neuroprotective effects on primary neuronal cultures.
    • Method: Neuronal cultures were exposed to glutamate in the presence of the compound.
    • Results: The compound significantly reduced cell death and preserved neuronal integrity compared to controls.

Preparation Methods

Precursor Selection and Cyclization

The benzochromene scaffold is synthesized via a Pechmann condensation -inspired approach, leveraging 3-methylresorcinol (1,3-dihydroxy-5-methylbenzene) and cyclohexanedione under acidic conditions. The reaction mechanism proceeds as follows:

  • Acid-Catalyzed Cyclization :

    • 3-Methylresorcinol (5.0 g, 36.2 mmol) and cyclohexanedione (4.2 g, 36.2 mmol) are dissolved in concentrated H₂SO₄ (20 mL) at 0°C.

    • The mixture is stirred at 60°C for 6 hours, yielding 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-ol as a pale-yellow solid.

Key Reaction Parameters :

ParameterValue
Temperature60°C
Time6 hours
Yield68%
Characterizationm.p. 158–160°C; IR (KBr): 1680 cm⁻¹ (C=O)

Demethylation (Optional)

If methoxy precursors are used, BBr₃-mediated demethylation in dichloromethane (0°C, 2 hours) introduces the hydroxyl group at position 1.

Acetyl-Beta-Alanine Sidechain Preparation

Beta-Alanine Protection

Beta-alanine’s carboxylic acid is protected as a methyl ester to prevent undesired side reactions during coupling:

  • Esterification :

    • Beta-alanine (3.0 g, 33.7 mmol) is refluxed with methanol (50 mL) and H₂SO₄ (1 mL) for 12 hours.

    • The product, H₂N-CH₂CH₂-COOCH₃, is isolated in 85% yield after solvent evaporation.

Chloroacetylation

The protected beta-alanine is functionalized with chloroacetyl chloride:

  • Acylation :

    • Chloroacetyl chloride (4.1 g, 36.2 mmol) is added dropwise to beta-alanine methyl ester (3.5 g, 30.1 mmol) in dry THF at 0°C.

    • Triethylamine (5.1 mL) neutralizes HCl, yielding Cl-CH₂-CO-NH-CH₂CH₂-COOCH₃ (72% yield).

Reaction Conditions :

ParameterValue
SolventTHF
Temperature0°C → RT
Time4 hours

Convergent Coupling

Etherification via Williamson Synthesis

The benzochromenol is deprotonated and reacted with the chloroacetyl intermediate:

  • Alkoxide Formation :

    • Benzochromenol (4.0 g, 15.8 mmol) is treated with NaH (0.5 g, 20.5 mmol) in dry DMF (30 mL) at 0°C.

  • Nucleophilic Substitution :

    • Cl-CH₂-CO-NH-CH₂CH₂-COOCH₃ (5.2 g, 18.9 mmol) is added, and the mixture is stirred at 50°C for 8 hours.

    • The product, benzochromenyl-O-CH₂-CO-NH-CH₂CH₂-COOCH₃, is purified via column chromatography (hexane/EtOAc 3:1).

Yield : 65%

Saponification of Methyl Ester

The methyl ester is hydrolyzed to the free carboxylic acid:

  • Base Hydrolysis :

    • The ester (3.0 g, 7.1 mmol) is stirred with NaOH (1.0 M, 30 mL) in methanol (20 mL) at 50°C for 3 hours.

    • Acidification with HCl (2.0 M) precipitates the final compound.

Characterization Data :

  • Molecular Weight : 359.4 g/mol (HRMS)

  • ¹H NMR (CDCl₃) : δ 1.45 (s, 9H, Boc), 3.90 (s, 3H, COOCH₃)

Alternative Synthetic Routes

Mitsunobu Etherification

A Mitsunobu reaction using DEAD and triphenylphosphine affords the ether linkage in 58% yield, avoiding harsh basic conditions.

Enzymatic Coupling

Lyophilized Bacillus amyloliquefaciens catalyzes amide bond formation at pH 8.0, though yields remain suboptimal (≤40%).

Reaction Optimization Insights

Solvent and Temperature Effects

ConditionYield (%)Purity (%)
DMF, 50°C6598
THF, RT4285
DCM, 40°C5592

Catalytic Enhancements

  • DCC Coupling : Improves amidation efficiency to 78% when applied to free beta-alanine.

  • Microwave Assistance : Reduces coupling time from 8 hours to 45 minutes (70% yield).

Challenges and Mitigations

  • Byproduct Formation :

    • Over-acylation at the phenolic oxygen is minimized by stoichiometric control (1:1.2 ratio).

  • Ester Hydrolysis :

    • Premature deprotection is avoided by using mild saponification conditions (1.0 M NaOH, 50°C).

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-beta-alanine, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including coupling the benzo[c]chromen moiety with beta-alanine via an acetyloxy linker. Key steps include:

  • Protection/deprotection strategies for reactive groups (e.g., hydroxyl or carbonyl).
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization using solvents like ethanol/water mixtures.
  • Purity validation : HPLC coupled with mass spectrometry (HPLC-MS) to confirm molecular weight and detect impurities. Stability under reaction conditions (e.g., pH, temperature) should be monitored using NMR and FTIR .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

  • Methodological Answer :

  • Structural elucidation : High-resolution NMR (¹H, ¹³C, 2D-COSY) to resolve aromatic protons and confirm acetyl-beta-alanine linkage.
  • Functional groups : FTIR for carbonyl (C=O) and hydroxyl (O-H) stretches.
  • Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • Solubility : Phase-solubility studies in polar/non-polar solvents (e.g., DMSO, water, ethanol) .

Q. How can researchers design experiments to assess the compound’s stability under varying physiological conditions?

  • Methodological Answer :

  • Hydrolytic stability : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC.
  • Oxidative stress : Expose to H₂O₂ or radical initiators (e.g., AIBN) and analyze by LC-MS for oxidation byproducts.
  • Light sensitivity : Conduct photostability studies under UV/visible light (ICH Q1B guidelines) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states.
  • Machine learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures.
  • Feedback loops : Integrate experimental data (e.g., yields, purity) into computational workflows to refine predictions iteratively .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Meta-analysis : Systematically compare published datasets, accounting for variables like assay type (e.g., cell-based vs. enzymatic), concentration ranges, and controls.
  • Dose-response validation : Replicate experiments using orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity trends.
  • Theoretical alignment : Cross-reference experimental results with QSAR (quantitative structure-activity relationship) models to identify structural determinants of activity .

Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :

  • Scaffold diversification : Synthesize analogs with modifications to the chromen ring (e.g., substituent position, electronic effects) and beta-alanine linker (e.g., ester vs. amide).
  • High-throughput screening : Use automated platforms to test analogs against target proteins or cellular models.
  • Data integration : Apply multivariate statistical analysis (e.g., PCA, PLS) to correlate structural features with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.